molecular formula C15H29NO4 B14461945 6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane CAS No. 73805-96-6

6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane

Cat. No.: B14461945
CAS No.: 73805-96-6
M. Wt: 287.39 g/mol
InChI Key: QXOWSLODXYPBII-UHFFFAOYSA-N
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Description

6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(321)octane is a complex organic compound with a unique structure that includes multiple ether linkages and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the ether linkages: This involves the use of ethoxyethanol derivatives under conditions that promote ether formation, such as acid or base catalysis.

    Functionalization of the propyl chain: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:

    Oxidation: The ether linkages can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The propyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-az

Properties

CAS No.

73805-96-6

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

6-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-oxa-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C15H29NO4/c1-2-17-9-10-19-12-11-18-8-4-7-16-13-14-5-3-6-15(16)20-14/h14-15H,2-13H2,1H3

InChI Key

QXOWSLODXYPBII-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCCN1CC2CCCC1O2

Origin of Product

United States

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